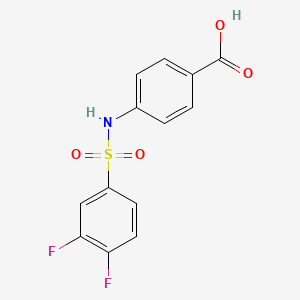
2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties
Wirkmechanismus
Target of Action
It is known that 2h-chromene derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
2h-chromene derivatives are known to exhibit their activities through multiple mechanisms . They might interact with their targets, leading to changes in the biological processes, which could result in the observed therapeutic effects.
Biochemical Pathways
Given the wide range of biological activities associated with 2h-chromene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), neuronal signaling (for anticonvulsant activity), microbial growth (for antimicrobial activity), and glucose metabolism (for antidiabetic activity).
Result of Action
Based on the known activities of 2h-chromene derivatives , the compound could potentially inhibit cell proliferation (in cancer cells), modulate neuronal signaling (in convulsive disorders), inhibit microbial growth (in infections), inhibit cholinesterase activity (in Alzheimer’s disease), inhibit mycobacterial growth (in tuberculosis), and modulate glucose metabolism (in diabetes).
Vorbereitungsmethoden
The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2,3,6-trimethylphenol. One common method involves the esterification of 2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the 2,3,6-trimethylphenyl group, which may affect its biological activity and solubility.
6-bromo-2-oxo-2H-chromene-3-carboxylate:
2,3,6-trimethylphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate: The presence of a nitro group can enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFHFUJTODSQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-{1-[4-(Trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2936728.png)



![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)
![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)

![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)
![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)
